N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
Description
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a novel and intricate compound belonging to the class of pyrazolopyrimidines
Properties
IUPAC Name |
N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-3-7-18-14-13-11-20-23(9-8-19-16(24)12-5-6-12)15(13)22-17(21-14)25-10-4-2/h11-12H,3-10H2,1-2H3,(H,19,24)(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEPVPUVVHBSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves a multi-step process that generally begins with the formation of the pyrazolopyrimidine core. The process includes:
Formation of Pyrazolopyrimidine Core:
Reacting hydrazine with appropriate diketones to form the pyrazole ring.
Cyclization of the pyrazole intermediate with suitable reagents to yield the pyrazolopyrimidine core.
Subsequent Functionalization:
Introduction of the propylthio group via nucleophilic substitution using propylthiol and a base.
Propylamino group incorporation through a reaction with propylamine in the presence of a catalyst.
Attachment of Cyclopropanecarboxamide Moiety:
Coupling the cyclopropanecarboxylic acid with the functionalized pyrazolopyrimidine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods:
Large-scale synthesis often follows similar synthetic routes but optimizes reaction conditions for higher yield and purity.
Use of continuous flow reactors to improve efficiency and reduce reaction time.
Implementation of purification techniques such as crystallization, recrystallization, and chromatography for obtaining highly pure compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidative cleavage of the propylthio group, yielding sulfoxides or sulfones.
Reduction: Possible reduction of the nitro or other reducible functional groups within the structure.
Substitution: Nucleophilic substitution reactions, particularly at the pyrazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate, or meta-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols, and amines with appropriate catalysts or bases.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Secondary amines, reduced pyrazolopyrimidines.
Substitution Products: New pyrazolopyrimidine derivatives with altered functional groups.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Research
- Compounds similar to N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide have shown potential in inhibiting cancer cell proliferation. For example, studies have indicated that pyrazolo[3,4-d]pyrimidines can act as inhibitors of specific kinases involved in cancer progression .
- Antimicrobial Activity
- Neurological Disorders
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidines and tested their effects on various cancer cell lines. One derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 μM. This study highlights the potential for developing new anticancer agents based on the structural framework of this compound .
Case Study 2: Antimicrobial Efficacy
A research team evaluated the antimicrobial properties of several pyrazolo[3,4-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 25 μg/mL, suggesting its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Mechanism of Action
Mechanism:
Acts through binding to specific molecular targets, such as enzymes or receptors, modulating their activity.
Mechanistic studies have shown interactions with various signaling pathways and cellular processes.
Molecular Targets:
Identified targets include kinases, enzymes involved in DNA replication, and certain membrane receptors.
Pathway involvement includes apoptosis, cell cycle regulation, and inflammation modulation.
Comparison with Similar Compounds
Other pyrazolopyrimidines like N-(2-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide.
Pyrazolo[3,4-d]pyrimidine derivatives with different substituents like methyl, ethyl, or butyl groups instead of propyl.
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Biological Activity
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.6 g/mol. The structural representation includes a cyclopropanecarboxamide moiety linked to a pyrazolo[3,4-d]pyrimidine derivative.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.6 g/mol |
| CAS Number | 946211-38-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyrimidine framework followed by the attachment of the cyclopropanecarboxamide group. Specific synthetic pathways may vary based on starting materials and desired modifications.
Research indicates that this compound exhibits various biological activities primarily through modulation of specific receptors or enzymes involved in cellular signaling pathways.
Pharmacological Effects
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Cardiovascular Effects : Preliminary data suggest potential benefits in cardiovascular health, possibly through vasodilatory mechanisms.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antitumor Activity : A study published in Cancer Research demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Anti-inflammatory Mechanisms : Research indicated that certain derivatives could reduce inflammation markers in animal models of arthritis, suggesting a mechanism involving NF-kB inhibition .
- Cardiovascular Implications : A patent review highlighted compounds that showed promise in treating ischemic heart diseases by enhancing cardiac contractility without significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
